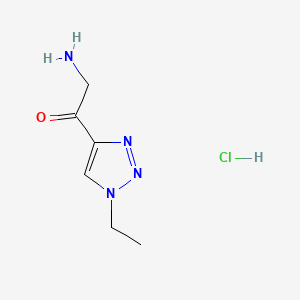
2-acetamido-2-(2-hydroxyphenyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-2-(2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H11NO4 It contains a carboxylic acid group, a secondary amide group, and a hydroxyl group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(2-hydroxyphenyl)acetic acid typically involves the acylation of 2-aminophenol with acetic anhydride, followed by the introduction of a carboxylic acid group. The reaction conditions often include:
Acylation Reaction: 2-aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-acetamidophenol.
Carboxylation: The resulting 2-acetamidophenol is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetamido-2-(2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-acetamido-2-(2-hydroxyphenyl)acetone.
Reduction: Formation of 2-acetamido-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-acetamido-2-(2-nitrophenyl)acetic acid or 2-acetamido-2-(2-chlorophenyl)acetic acid.
Applications De Recherche Scientifique
2-acetamido-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thus exhibiting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetamidophenol: Lacks the carboxylic acid group but shares the acetamido and hydroxyl groups.
2-hydroxyphenylacetic acid: Lacks the acetamido group but shares the hydroxyl and carboxylic acid groups.
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-acetamido-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of all three functional groups: carboxylic acid, secondary amide, and hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
68802-33-5 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-acetamido-2-(2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-4-2-3-5-8(7)13/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
Clé InChI |
CMSFPXXGASWVLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)
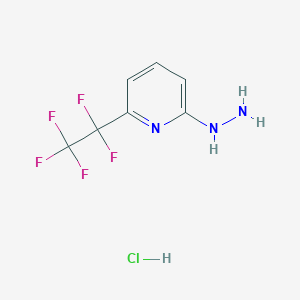
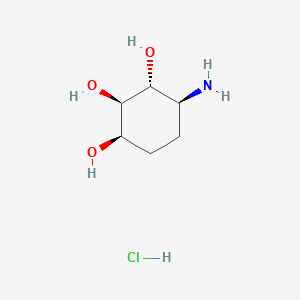
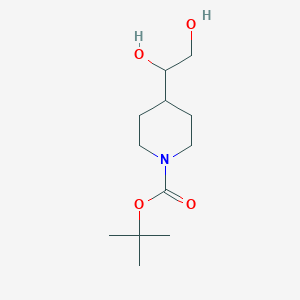

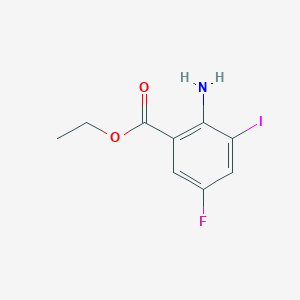
![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
